8-Boc-1,8-diazaspiro[4.5]decane oxalate

Organic Synthesis Process Chemistry Building Block Production

This orthogonally protected 1,8-diazaspiro[4.5]decane building block combines a free 1-amine for immediate coupling with a Boc-protected 8-amine for controlled, sequential derivatization. The stable oxalate salt overcomes the hygroscopicity and instability of the free base or HCl salt, ensuring reliable handling and storage. Ideal for PROTAC linker attachment, fluorescent probe construction, and SAR exploration where conformational constraint improves target engagement. Proven multi-gram scalability supports medicinal chemistry and crop protection R&D programs.

Molecular Formula C15H26N2O6
Molecular Weight 330.38 g/mol
CAS No. 1408075-17-1
Cat. No. B1378872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Boc-1,8-diazaspiro[4.5]decane oxalate
CAS1408075-17-1
Molecular FormulaC15H26N2O6
Molecular Weight330.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CCCN2)CC1.C(=O)(C(=O)O)O
InChIInChI=1S/C13H24N2O2.C2H2O4/c1-12(2,3)17-11(16)15-9-6-13(7-10-15)5-4-8-14-13;3-1(4)2(5)6/h14H,4-10H2,1-3H3;(H,3,4)(H,5,6)
InChIKeyXIIUTHUPOWLMDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Boc-1,8-diazaspiro[4.5]decane oxalate (CAS 1408075-17-1): Chemical Identity and Role as a Spirocyclic Building Block


8-Boc-1,8-diazaspiro[4.5]decane oxalate is a spirocyclic diamine building block with a molecular weight of 330.38 g/mol and the molecular formula C₁₅H₂₆N₂O₆ . It features a conformationally constrained 1,8-diazaspiro[4.5]decane core, with the secondary amine at the 1-position unprotected and the amine at the 8-position protected by a tert-butyl carbamate (Boc) group [1]. This orthogonally protected, rigid spiro scaffold is a key intermediate in medicinal chemistry, enabling sequential derivatization to explore unique chemical space in drug discovery programs targeting neurological disorders, metabolic diseases, and other therapeutic areas [1][2].

8-Boc-1,8-diazaspiro[4.5]decane oxalate: Why In-Class Analogs Cannot Substitute for Its Orthogonal Reactivity and Stability Profile


Generic substitution among 1,8-diazaspiro[4.5]decane derivatives is unreliable due to critical differences in protecting group strategy, salt form, and resulting physiochemical properties that directly impact synthetic utility. The oxalate salt of 8-Boc-1,8-diazaspiro[4.5]decane offers enhanced stability and handling characteristics compared to the free base or hydrochloride salt, which can be hygroscopic and prone to degradation [1]. The orthogonal Boc protection at the 8-position is essential for selective functionalization, a feature absent in the fully unprotected 1,8-diazaspiro[4.5]decane [2]. Furthermore, compounds with modifications at the 1-position, such as 1-benzyl-8-Boc-1,8-diazaspiro[4.5]decane, cannot serve as direct replacements as they preclude the required amine handle for downstream diversification . Attempting to interchange these variants without rigorous re-optimization of reaction conditions, solubility, and purification steps will lead to synthetic failure, inconsistent yields, and compromised final product purity.

8-Boc-1,8-diazaspiro[4.5]decane oxalate: A Quantitative Evidence Guide for Scientific Procurement Decisions


Superior Synthetic Yield and Purity Over Unprotected Core Scaffold

The patented synthesis of 1,8-diazaspiro[4.5]decane with a protecting group, which yields the target compound, demonstrates a significant improvement in synthetic efficiency compared to conventional routes for the unprotected core. The method, which utilizes a Boc protecting group, achieves a higher overall yield and a more easily purified intermediate, directly addressing the low yield and difficult purification associated with synthesizing the free diamine [1]. This translates to a more reliable and scalable procurement of high-purity 8-Boc-1,8-diazaspiro[4.5]decane oxalate (typical purity 95%+) compared to the unprotected analog [2].

Organic Synthesis Process Chemistry Building Block Production

Orthogonal Protection Enables Exclusive Functionalization Versus N-Benzyl Protected Analogs

A core advantage of 8-Boc-1,8-diazaspiro[4.5]decane oxalate is its orthogonal protection, a feature that differentiates it from alternative scaffolds. The synthesis of 1,8-diazaspiro[4.5]decane derivatives containing a benzyl protecting group at the 1-position (e.g., 1-benzyl-8-Boc-1,8-diazaspiro[4.5]decane) has been reported [1]. In contrast, the target compound leaves the 1-position amine free for immediate, direct functionalization without a deprotection step. This orthogonal design, where one amine is protected (Boc) and the other is free, is a deliberate feature for building diverse libraries through sequential chemistry [2].

Medicinal Chemistry Parallel Synthesis Lead Optimization

Proven Bioisosteric Potential of the 1,8-Diazaspiro[4.5]decane Core in Drug Discovery

The 1,8-diazaspiro[4.5]decane core present in 8-Boc-1,8-diazaspiro[4.5]decane oxalate has been validated as a superior bioisosteric replacement for N-methylpiperazine. In a study on l-cystine crystallization inhibitors for cystinuria, the analog LH1753, which incorporates the 1,8-diazaspiro[4.5]decane group, was approximately 2-fold more potent in vitro than its predecessor LH708 (which contains N-methylpiperazine) [1]. Furthermore, LH1753 demonstrated oral bioavailability and superior in vivo efficacy in preventing stone formation in a Slc3a1-knockout mouse model [1].

Medicinal Chemistry Bioisostere Replacement Pharmacokinetics

8-Boc-1,8-diazaspiro[4.5]decane oxalate: Targeted Application Scenarios for Maximum Scientific ROI


Medicinal Chemistry: Synthesis of Bioisosteric Lead Compounds

This building block is optimal for medicinal chemists seeking to replace common motifs like N-methylpiperazine with a conformationally constrained spirocyclic diamine. The proven 2-fold increase in in vitro potency for an l-cystine crystallization inhibitor demonstrates the core's potential to improve target engagement and pharmacokinetic properties [1]. The free amine allows for rapid amide coupling or reductive amination to generate diverse analogs for SAR studies, directly leveraging the bioisosteric advantage.

Process Chemistry: Scalable Production of Advanced Intermediates

Process chemists will value this compound for its proven synthetic accessibility on a multi-gram scale. The patented method using a Boc-protected intermediate overcomes the low yields and purification difficulties of alternative routes, confirming this building block's suitability for large-scale preparation [2]. The oxalate salt form ensures a stable, free-flowing solid that is easy to handle and store, a critical advantage over hygroscopic or unstable alternatives [3].

Chemical Biology: Development of Bifunctional Probes

The orthogonal reactivity of 8-Boc-1,8-diazaspiro[4.5]decane oxalate makes it ideal for constructing bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras) or fluorescent probes [4]. The free amine can be used to attach a targeting ligand, while the Boc-protected amine, after deprotection, can be conjugated to an E3 ligase ligand or a fluorophore. This sequential, controlled derivatization is impossible with unprotected or non-orthogonally protected alternatives.

Agrochemical Discovery: Exploration of Novel Pesticidal Scaffolds

The 1,8-diazaspiro[4.5]decane core is a recognized scaffold in agrochemical research, with patents claiming its utility as an insecticide and nematicide [5]. This building block provides a direct entry point for exploring this underexploited chemical space in crop protection. Its distinct structural features offer a pathway to new modes of action, potentially circumventing existing resistance mechanisms.

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